molecular formula C21H31FN2OS2 B3815798 2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane

2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane

Cat. No.: B3815798
M. Wt: 410.6 g/mol
InChI Key: AAJUNGJCRPNMJH-UHFFFAOYSA-N
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Description

2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound featuring a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the dithiepan ring through a cyclization reaction.
  • Introduction of the fluoro-methoxyphenyl group via a substitution reaction.
  • Construction of the diazaspirodecane core through a spirocyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The dithiepan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The fluoro-methoxyphenyl group can be reduced under specific conditions.

    Substitution: The diazaspirodecane core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiepan ring can yield sulfoxides or sulfones, while reduction of the fluoro-methoxyphenyl group can produce the corresponding alcohol.

Scientific Research Applications

2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: Its properties may make it useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which 2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spiro structure. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,4-Dithiepan-6-yl)-9-[(2-chloro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
  • 2-(1,4-Dithiepan-6-yl)-9-[(2-bromo-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane

Uniqueness

The presence of the fluoro-methoxyphenyl group in 2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane distinguishes it from its analogs. This group can significantly influence the compound’s reactivity and interactions with biological targets, making it a unique and valuable compound for research and development.

Properties

IUPAC Name

2-(1,4-dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN2OS2/c1-25-19-3-4-20(22)17(11-19)12-23-7-2-5-21(15-23)6-8-24(16-21)18-13-26-9-10-27-14-18/h3-4,11,18H,2,5-10,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJUNGJCRPNMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCCC3(C2)CCN(C3)C4CSCCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 3
2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 4
2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 5
2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
Reactant of Route 6
2-(1,4-Dithiepan-6-yl)-9-[(2-fluoro-5-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane

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